Raloxifene hydrochloride is a synthetic, nonsteroidal benzothiophene derivative classified as a selective estrogen receptor modulator (SERM). [, ] It is recognized for its unique tissue-selective effects, acting as an estrogen agonist in certain tissues like bone and an estrogen antagonist in others, such as the breast and uterus. [, , ] This selectivity makes it a valuable tool in scientific research, particularly in areas like osteoporosis, breast cancer, and cardiovascular disease. [, , ]
Synthesis Analysis
While specific details on the synthesis of raloxifene are limited in the provided papers, one study mentions that it is a benzothiophene anti-estrogen, synthesized as (6‐hydroxy‐2‐(4‐hydroxyphenyl) benzo(b)thien‐3‐yl)(4‐(2‐1‐piperidinyl)ethoxy)phenyl methanone hydrochloride. []
Molecular Structure Analysis
Raloxifene undergoes metabolism primarily through sulfation and glucuronidation pathways. [, ] In vitro studies show its glucuronidation primarily by hepatic uridine 5'-diphospho-glucuronosyltransferases (UGTs) 1A1 and 1A9, and extra-hepatic UGTs 1A8 and 1A10. [] Raloxifene is sulfated by several human SULT isoforms, including SULT1A1, SULT1E1, and SULT2A1. [] These metabolic reactions influence its activity and duration of action within the body. [, ]
Mechanism of Action
Raloxifene exerts its effects by binding to estrogen receptors (ERs), specifically ERα and ERβ, acting as an agonist or antagonist depending on the target tissue. [, ] In bone, it acts as an agonist, mimicking estrogen's effects on bone remodeling and increasing bone mineral density, thus reducing the risk of fractures. [, ] In breast tissue, raloxifene acts as an antagonist, blocking estrogen's proliferative effects and reducing the risk of breast cancer. [, ]
Physical and Chemical Properties Analysis
Raloxifene hydrochloride exhibits limited solubility in aqueous solutions, with pH significantly impacting its solubility. [] Its molar absorptivity averages 34,000, with maximum absorbance wavelengths varying based on pH. [] These properties are crucial for understanding its behavior in biological systems and its formulation for research purposes.
Applications
Osteoporosis: Raloxifene is used to study its efficacy in preventing and treating osteoporosis in postmenopausal women. Research focuses on understanding its effects on bone mineral density, bone turnover markers, and fracture risk reduction. [, , , , ]
Breast Cancer: It is studied for its potential as a chemopreventive agent against breast cancer, particularly in postmenopausal women at high risk. Research investigates its effects on tumor cell proliferation, apoptosis, and the expression of specific biomarkers. [, , , , ]
Cardiovascular Disease: Raloxifene's impact on cardiovascular health is under investigation, exploring its effects on lipid profiles, atherosclerosis development, and the risk of cardiovascular events. [, , , ]
Intervertebral Disc Degeneration: Studies investigate raloxifene's potential in mitigating intervertebral disc degeneration, focusing on its ability to influence extracellular matrix metabolism, cell proliferation, and pain-related neuropeptides. []
Related Compounds
Raloxifene-6-glucuronide (ral-6-Gluc)
Compound Description: Raloxifene-6-glucuronide is a major metabolite of raloxifene formed through glucuronidation. This process is primarily carried out by hepatic UGTs (UDP-glucuronosyltransferases) 1A1 and 1A9, and extra-hepatic UGTs 1A8 and 1A10. [] While raloxifene-6-glucuronide comprises a smaller percentage of circulating raloxifene metabolites compared to raloxifene-4’-glucuronide, it still constitutes a significant portion. []
Relevance: Raloxifene-6-glucuronide is a direct metabolite of raloxifene, highlighting the importance of glucuronidation in the drug's metabolism. Variations in UGT1A8 genotypes, particularly the 2 variant, have been linked to altered formation of raloxifene-6-glucuronide, potentially impacting raloxifene* response. []
Raloxifene-4’-glucuronide (ral-4’-Gluc)
Compound Description: Similar to raloxifene-6-glucuronide, raloxifene-4’-glucuronide is a major metabolite of raloxifene formed through glucuronidation. [, ] It constitutes approximately 70% of circulating raloxifene glucuronides in treated individuals. [] While exhibiting anti-estrogenic activity, its potency is significantly lower (1/100th) compared to raloxifene. []
Relevance: Raloxifene-4’-glucuronide highlights the significant role of glucuronidation in raloxifene metabolism. UGT1A8 genotype variations, specifically the 2 variant, have been associated with altered formation of this metabolite, potentially impacting raloxifene*'s overall therapeutic efficacy. []
Raloxifene-6-sulfate
Compound Description: Raloxifene-6-sulfate is another phase II metabolite of raloxifene, formed through sulfation. [] This metabolite, along with the two glucuronide forms, are crucial in understanding the pharmacokinetics of raloxifene.
4-Hydroxytamoxifen (4-OHT)
Compound Description: 4-Hydroxytamoxifen is a metabolite of tamoxifen, another selective estrogen receptor modulator (SERM) like raloxifene, used in breast cancer treatment. [] Similar to raloxifene, it undergoes sulfation, primarily by SULTs (sulfotransferases) 1A1, 1E1, and 2A1. [] This metabolic process contributes to its inactivation.
Relevance: The shared metabolic pathway of sulfation between 4-Hydroxytamoxifen and raloxifene emphasizes their similar chemical properties as SERMs. Additionally, it highlights the role of SULT enzymes in regulating the activity of these compounds. []
Relevance: Comparison between estradiol and raloxifene helps elucidate their similarities and differences in impacting cardiovascular health, particularly regarding their effects on vascular smooth muscle cell proliferation and their respective receptor interactions. []
Cholecalciferol (Vitamin D3)
Compound Description: Cholecalciferol is a form of Vitamin D crucial for calcium absorption and bone health. Combination therapy with raloxifene and cholecalciferol has been proposed for managing postmenopausal osteoporosis to enhance treatment efficacy and patient compliance. []
Relevance: While not structurally related, cholecalciferol represents a clinically relevant compound often used in conjunction with raloxifene for managing osteoporosis. Understanding their combined effects and potential interactions is crucial for optimizing treatment strategies. []
Bexarotene
Compound Description: Bexarotene is a retinoid X receptor (RXR) agonist. Studies show that when combined with raloxifene, it demonstrates synergistic effects in suppressing colon adenocarcinoma formation in preclinical models. [] This combination appears to impact markers related to tumor cell proliferation and apoptosis.
Relevance: Bexarotene represents a potential synergistic partner for raloxifene in colon cancer prevention, highlighting the possibility of utilizing combination therapies for enhanced efficacy. This synergy suggests a potential interaction between estrogen receptor modulation and retinoid X receptor pathways in influencing colon cancer development. []
Omega-3 Fatty Acids
Compound Description: Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are known for their potential health benefits, including reducing inflammation. Studies investigating the combined effects of omega-3 fatty acids and raloxifene in postmenopausal women suggest a promising approach for breast cancer prevention by impacting critical targets such as IGF-1 signaling and oxidative stress. []
Relevance: While not structurally related to raloxifene, omega-3 fatty acids represent a relevant compound class for combination therapy in breast cancer prevention. Investigating their combined effects on biomarkers like IGF-1 and oxidative stress could lead to novel preventive strategies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N,n'-diphenyl-p-phenylenediamine appears as gray or dark gray powder or flakes. (NTP, 1992) N,N'-diphenyl-1,4-phenylenediamine is an N-substituted diamine that is 1,4-phenylenediamine in which one hydrogen from each amino group is replaced by a phenyl group. It has a role as an antioxidant. It is a secondary amino compound and a N-substituted diamine. It is functionally related to a p-aminodiphenylamine. N,n'-diphenyl-1,4-phenylenediamine is a Standardized Chemical Allergen. The physiologic effect of n,n'-diphenyl-1,4-phenylenediamine is by means of Increased Histamine Release, and Cell-mediated Immunity.
Metapro is an epoxide. PPI-2458 represents a potentially new and important addition to the growing list of therapeutics aimed at specific molecular oncology targets. PPI-2458 is a novel, proprietary molecule belonging to the fumagillin class of compounds that specifically targets the MetAP-2 enzyme. This class of compounds has been shown to prevent both abnormal cell growth and the formation of new blood vessels (known as angiogenesis), which contribute to the growth of aberrant tissues in diseases such as cancer and rheumatoid arthritis. Clinical development with previous fumagillin derivatives has been limited by their toxicity profile. In preclinical studies to date, PPI-2458 has demonstrated the potent pharmacologic activity of this class of compounds while displaying an improved pharmacokinetic and toxicity profile. Methionine Aminopeptidase 2 Inhibitor PPI-2458 is a synthetic derivative of fumagillin with antineoplastic and cytotoxic properties. PPI-2458 irreversibly inhibits the enzyme methionine aminopeptidase type 2 (MetAP2), thereby preventing abnormal cell growth and angiogenesis. PPI-2458 is reported to have a better toxicity profile compared to other agents of its class. (NCI04)
PPQ-581 is a novel anti-influenza agent, interrupting the crucial RNP trafficking, resulting in influenza replication inhibition, preventing virus-induced cytopathic effects.
4,4',4''-(4-propylpyrazole-1,3,5-triyl)trisphenol is a pyrazole that is 1H-pyrazole bearing three 4-hydroxyphenyl substituents at positions 1, 3 and 5 as well as a propyl substituent at position 4. Potent, subtype-selective estrogen receptor agonist (EC50 ~ 200 pM); displays 410-fold selectivity for ERalpha over ERbeta. Prevents ovariectomy-induced weight gain and loss of bone mineral density, and induces gene expression in the hypothalamus following systemic administration in vivo. It has a role as an estrogen receptor agonist. It is a member of pyrazoles and a member of phenols.